2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide
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Overview
Description
2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methoxyacetophenone: This compound shares the bromine and methoxy groups but lacks the pyrazole ring.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Similar in having a bromine and methoxy group but differs in the overall structure and functional groups.
Uniqueness
2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other brominated and methoxylated compounds, making it a valuable molecule for targeted research applications.
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-10-4-2-9(3-5-10)16-11(6-7-14-16)15-12(17)8-13/h2-7H,8H2,1H3,(H,15,17) |
InChI Key |
STCSBVKJFOCYFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=N2)NC(=O)CBr |
Origin of Product |
United States |
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